[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
[(2-Ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic derivative of the 1,8-naphthyridine scaffold, a heterocyclic system known for diverse pharmacological activities. The compound features a 1,8-naphthyridine core substituted at positions 1 (ethyl), 3 (carboxylate ester), and 7 (methyl), with a [(2-ethylphenyl)carbamoyl]methyl group esterified at the 3-carboxylate position. Its synthesis likely follows established routes for analogous 1,8-naphthyridines, such as bromination, substitution, and hydrolysis, as seen in the preparation of related esters like ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (compound 2) .
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-29-22(28)17-12-25(5-2)21-16(20(17)27)11-10-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFUIPORGRGZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carbamoyl group: This step involves the reaction of the naphthyridine core with an isocyanate derivative to form the carbamoyl group.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Scientific Research Applications
[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis and interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Structural and Functional Modifications
Key structural variations among 1,8-naphthyridine derivatives influence their physicochemical and biological properties. Below is a comparative analysis:
Crystallographic and Analytical Data
Crystallographic studies of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate () confirm the planar 1,8-naphthyridine core and hydrogen-bonding interactions stabilizing the structure. Such data are critical for understanding the conformational flexibility of related esters, including the target compound .
Biological Activity
The compound [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 402.48 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing microwave-assisted methods to enhance yield and reduce reaction times. For instance, similar naphthyridine derivatives have been synthesized efficiently using microwave technology, which allows for rapid heating and improved reaction conditions .
Antimicrobial Properties
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nalidixic Acid | E. coli | 8 µg/mL |
| Tosufloxacin | S. aureus | 4 µg/mL |
| Trovafloxacin | P. aeruginosa | 2 µg/mL |
| [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo... | Staphylococcus spp. | TBD |
Antitumor Activity
In addition to antimicrobial effects, naphthyridine derivatives have shown promising antitumor activity. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines in vitro.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo... on A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
The biological activities of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo... are believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : They may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest.
- Cytokine Modulation : Reduction in inflammatory cytokine levels contributes to their anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
